N-cyclooctyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
N-cyclooctyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Properties
Molecular Formula |
C13H21N3O4S |
|---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
N-cyclooctyl-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H21N3O4S/c1-9-11(12(17)15-13(18)14-9)21(19,20)16-10-7-5-3-2-4-6-8-10/h10,16H,2-8H2,1H3,(H2,14,15,17,18) |
InChI Key |
ZCPIUFCEFAEMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the condensation of urea with β-diketones under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Cyclooctyl Substitution: The cyclooctyl group is introduced via nucleophilic substitution reactions, where the pyrimidine derivative is treated with cyclooctyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-cyclooctyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: Lacks the cyclooctyl group but shares similar core structure and properties.
N-cyclooctyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Uniqueness
N-cyclooctyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of the cyclooctyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its enhanced biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
